Cas no 645399-82-2 (N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine)

N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine 化学的及び物理的性質
名前と識別子
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- 1,3-Propanediamine,N-(6-methoxy-4-methyl-2-quinolinyl)-N'-(3-thienylmethyl)-
- AZ 13483342
- AZ13483342
- AZ-13483342
- N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine
-
- インチ: InChI=1S/C19H23N3OS/c1-14-10-19(22-18-5-4-16(23-2)11-17(14)18)21-8-3-7-20-12-15-6-9-24-13-15/h4-6,9-11,13,20H,3,7-8,12H2,1-2H3,(H,21,22)
- InChIKey: ZDKZIFSAJUTJSK-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(NCCCNCC2=CSC=C2)=NC3=CC=C(OC)C=C13
じっけんとくせい
- 色と性状: Solid powder
N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine セキュリティ情報
- シグナルワード:Warning
- ちょぞうじょうけん:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T26703-5 mg |
AZ13483342 |
645399-82-2 | 5mg |
¥7000.00 | 2023-03-25 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T26703-50mg |
AZ13483342 |
645399-82-2 | 50mg |
¥ 13800 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T26703-5mg |
AZ13483342 |
645399-82-2 | 5mg |
¥ 7000 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T26703-100mg |
AZ13483342 |
645399-82-2 | 100mg |
¥ 17500 | 2023-09-07 |
N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine 関連文献
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamineに関する追加情報
Introduction to N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine (CAS No. 645399-82-2)
N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine (CAS No. 645399-82-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has shown promising potential in various biological and pharmacological applications. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of this compound.
The chemical structure of N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine is composed of a quinoline moiety linked to a thiophene ring through a propane diamine bridge. The quinoline ring, known for its diverse biological activities, is substituted with a methoxy group at the 6-position and a methyl group at the 4-position. The thiophene ring, a common heterocyclic scaffold in pharmaceuticals, is attached to the propane diamine through a methyl group. This intricate structure imparts the compound with unique chemical properties and potential biological activities.
The synthesis of N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine typically involves multi-step reactions. One common approach is to start with the synthesis of the quinoline derivative followed by its coupling with the thiophene-containing diamine. The methylation and methoxylation steps are crucial in achieving the desired substitution pattern on the quinoline ring. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for research and development purposes.
In terms of biological activities, N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine has been extensively studied for its potential as an anti-inflammatory agent. Research has shown that this compound exhibits significant anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it has demonstrated promising activity against various inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as arthritis and asthma.
Beyond its anti-inflammatory properties, N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine has also been investigated for its anticancer potential. Studies have indicated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it has shown efficacy against various cancer cell lines, including those derived from breast cancer, lung cancer, and colorectal cancer. These findings suggest that this compound could be further developed as a novel therapeutic agent for cancer treatment.
Recent research has also explored the neuroprotective effects of N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine. Preclinical studies have demonstrated that this compound can protect neurons from oxidative stress and neurotoxicity induced by various insults such as ischemia and neurodegenerative diseases like Alzheimer's disease. The mechanism of action involves the modulation of oxidative stress pathways and the reduction of neuroinflammation, which are key factors in neuronal damage.
The pharmacokinetic properties of N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-y\-lmethyl)propane\-1,3-diamine have been evaluated to ensure its suitability for therapeutic applications. Studies have shown that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and a reasonable half-life. These properties make it an attractive candidate for further preclinical and clinical development.
In conclusion, N-(6-methoxy\-4\-methylquinolin\-2\-yl)\ -N'\ -(thiophen\-3\-ylmethyl)\ -propane\-1\ ,3\-diamine (CAS No. 645399\-82\-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an important molecule for ongoing research in medicinal chemistry and drug discovery. As more studies are conducted to elucidate its mechanisms of action and optimize its therapeutic potential, this compound is poised to play a significant role in the development of new treatments for various diseases.
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